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Compound of Interest

Compound Name: Cyclo(Gly-Tyr)

Cat. No.: B196037 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data for the cyclic dipeptide Cyclo(Gly-Tyr). It includes expected

spectroscopic data, detailed experimental protocols for structural elucidation, and a workflow

diagram for the analytical process.

Data Presentation: Spectroscopic Summary
While comprehensive, experimentally verified datasets for Cyclo(Gly-Tyr) are not readily

available in publicly accessible literature, the following tables summarize the expected

quantitative data based on typical values for its constituent amino acid residues in similar

peptide environments.[1][2][3] These values serve as a robust reference for the identification

and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H-NMR Chemical Shifts for Cyclo(Gly-Tyr) in DMSO-d₆
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Proton Assignment
Predicted Chemical
Shift (δ) (ppm)

Multiplicity Notes

Gly-NH ~8.0 - 8.5 Triplet (t)
Coupling to Gly-α

protons.

Tyr-NH ~7.5 - 8.0 Doublet (d)
Coupling to Tyr-α

proton.

Tyr-Aromatic (ortho) ~7.0 - 7.2 Doublet (d)

Protons ortho to the

hydroxyl group on the

phenyl ring.

Tyr-Aromatic (meta) ~6.6 - 6.8 Doublet (d)

Protons meta to the

hydroxyl group on the

phenyl ring.

Tyr-Phenolic OH ~9.0 - 9.5 Singlet (s)

Chemical shift can be

broad and is

solvent/concentration

dependent.

Tyr-αH ~4.0 - 4.5 Multiplet (m)

Gly-αH₂ ~3.5 - 4.0 Multiplet (m)

Often appears as two

distinct signals due to

restricted bond

rotation.

Tyr-βH₂ ~2.8 - 3.2 Multiplet (m)

Diastereotopic

protons, often

appearing as complex

multiplets.

Table 2: Predicted ¹³C-NMR Chemical Shifts for Cyclo(Gly-Tyr) in DMSO-d₆
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Carbon Assignment
Predicted Chemical Shift
(δ) (ppm)

Notes

Gly-C=O ~165 - 168
Carbonyl carbon of the Glycine

residue.

Tyr-C=O ~165 - 168
Carbonyl carbon of the

Tyrosine residue.

Tyr-Aromatic (C-OH) ~155 - 158
Quaternary aromatic carbon

bonded to the hydroxyl group.

Tyr-Aromatic (C-β) ~128 - 132
Quaternary aromatic carbon

bonded to the β-carbon.

Tyr-Aromatic (CH-meta) ~130 - 133
Aromatic CH carbons meta to

the hydroxyl group.

Tyr-Aromatic (CH-ortho) ~115 - 118
Aromatic CH carbons ortho to

the hydroxyl group.

Tyr-Cα ~55 - 58
Alpha-carbon of the Tyrosine

residue.

Gly-Cα ~42 - 45
Alpha-carbon of the Glycine

residue.

Tyr-Cβ ~36 - 39
Beta-carbon of the Tyrosine

residue.

Mass Spectrometry (MS)
The mass spectrum of Cyclo(Gly-Tyr) (Molecular Formula: C₁₁H₁₂N₂O₃; Molecular Weight:

220.22 g/mol ) will show a prominent molecular ion peak. Fragmentation via techniques like

Collision-Induced Dissociation (CID) will primarily occur at the peptide bonds and the tyrosine

side chain.

Table 3: Predicted ESI-MS Fragmentation Data for Cyclo(Gly-Tyr)
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Ion Description Predicted m/z Fragmentation Pathway

[M+H]⁺ (Protonated Molecule) 221.09 Parent Ion

[M+Na]⁺ (Sodium Adduct) 243.07
Adduct formation with sodium

ions.

Immonium ion of Tyrosine 136.08

A highly reliable indicator for

the presence of a Tyrosine

residue.[4]

Loss of Tyrosine side chain (p-

hydroxybenzyl)
114.06

[M+H]⁺ - 107.03 Da; Cleavage

of the Cα-Cβ bond of the

Tyrosine residue.[5]

Cleavage product (Glycyl

fragment)
58.03

Corresponds to a b₁-ion type

fragment from the linear

opened ring.[4]

Cleavage product (Tyrosyl

fragment)
182.08

Corresponds to a y₁-ion type

fragment from the linear

opened ring.[4]

Experimental Protocols
The following sections describe generalized yet detailed protocols for acquiring NMR and MS

data for cyclic dipeptides like Cyclo(Gly-Tyr).

NMR Spectroscopy Protocol
Determining the solution-state structure and conformation of cyclic peptides relies on a suite of

NMR experiments.[6]

2.1.1 Sample Preparation[1]

Weighing: Accurately weigh 5-10 mg of high-purity Cyclo(Gly-Tyr).

Solvation: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆, CD₃OD, or D₂O). DMSO-d₆ is often preferred as it effectively solubilizes peptides and

keeps amide protons from exchanging with the solvent.
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Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS)

can be added as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak

can be used for referencing (e.g., DMSO at δ 2.50 ppm).

Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

2.1.2 Data Acquisition[1]

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

¹H NMR:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

Spectral Width: 10-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds to ensure full relaxation for accurate integration.

Scans: 8-16 scans are typically sufficient.

¹³C NMR:

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

systems).

Spectral Width: ~220 ppm.

Relaxation Delay: 2-5 seconds.

Scans: A higher number of scans (≥1024) is necessary due to the low natural abundance

of ¹³C.

2D NMR (for full structural assignment):
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COSY (Correlation Spectroscopy): To identify spin-spin coupled protons (e.g., NH-CαH,

CαH-CβH₂).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence):

To correlate protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, crucial for connecting amino acid residues

across peptide bonds.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect

Spectroscopy): To identify protons that are close in space (<5 Å), which is essential for

determining the 3D conformation.

Mass Spectrometry Protocol
Mass spectrometry is used to confirm the molecular weight and deduce the amino acid

sequence through fragmentation analysis.[4]

2.2.1 Sample Preparation

Stock Solution: Prepare a stock solution of Cyclo(Gly-Tyr) at ~1 mg/mL in a suitable solvent

like methanol or acetonitrile/water (50:50).

Working Solution: Dilute the stock solution to a final concentration of 1-10 pmol/µL using a

solvent mixture appropriate for electrospray ionization (ESI), typically 50:50 acetonitrile/water

with 0.1% formic acid to promote protonation ([M+H]⁺).

2.2.2 Data Acquisition (ESI-MS/MS)

Instrument: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an

ion trap instrument.

Ionization Mode: Positive ion electrospray ionization (ESI).

Infusion: Introduce the sample into the ESI source via direct infusion (5-10 µL/min) or

through an LC system.
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MS1 Scan: First, acquire a full scan MS1 spectrum to identify the protonated precursor ion

([M+H]⁺ at m/z 221.09). Optimize source parameters (capillary voltage, gas flow,

temperature) for a stable and strong signal.

MS2 (Tandem MS) Scan: Select the precursor ion (m/z 221.09) in the first mass analyzer

(e.g., quadrupole). Induce fragmentation by colliding the ions with an inert gas (e.g., argon or

nitrogen) in a collision cell. Analyze the resulting fragment ions in the second mass analyzer

(e.g., TOF or ion trap). The collision energy should be optimized to achieve a rich

fragmentation spectrum without completely obliterating the precursor ion.

Visualization: Analytical Workflow
The structural elucidation of Cyclo(Gly-Tyr) is a confirmatory process that integrates data from

both NMR and MS techniques. The logical flow of this process is depicted below.

Sample Preparation

NMR Spectroscopy
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Data Analysis & Elucidation
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MS/MS Fragmentation
(Sequence Analysis)

Click to download full resolution via product page

Caption: Workflow for the structural analysis of Cyclo(Gly-Tyr).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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